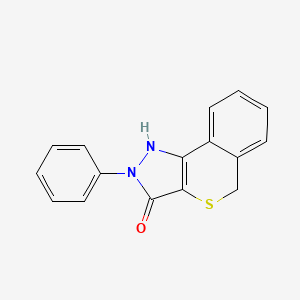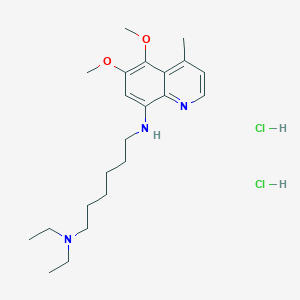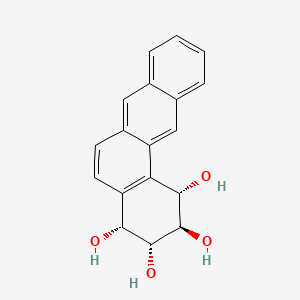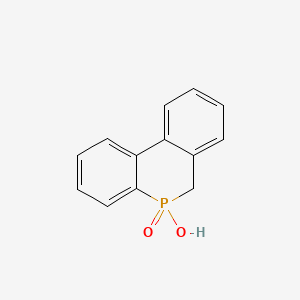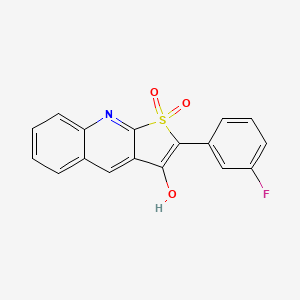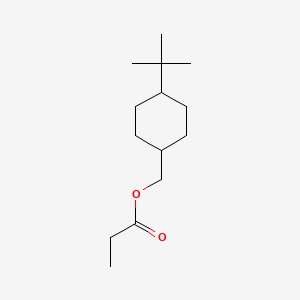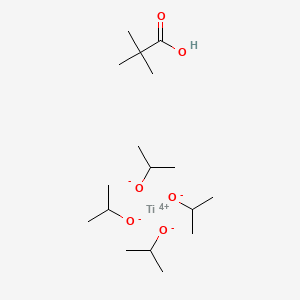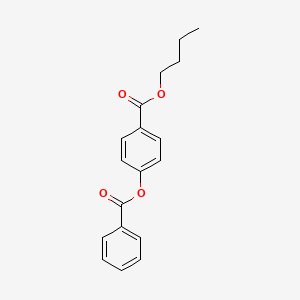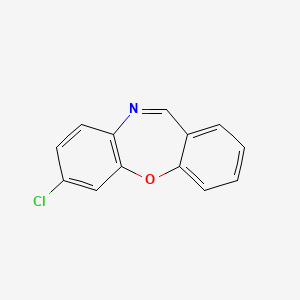
7-Chlorodibenzo(b,f)(1,4)oxazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chlorodibenzo(b,f)(1,4)oxazepine is a chemical compound with the molecular formula C13H8ClNO It is a derivative of dibenzo(b,f)(1,4)oxazepine, characterized by the presence of a chlorine atom at the 7th position of the dibenzo(b,f)(1,4)oxazepine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorodibenzo(b,f)(1,4)oxazepine typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-aminophenols with substituted 2-chlorobenzaldehydes under basic conditions in a microwave oven. This method is attractive due to its simplicity and short reaction time .
Another approach involves copper-catalyzed reactions, where 2-halophenols and 2-(2-halophenyl)-1H-indoles undergo C-N and C-O coupling in one pot . This method enhances practical application due to the use of easily available aryl chlorides.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using microwave-induced methods or copper-catalyzed reactions. These methods are scalable and provide high yields, making them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-Chlorodibenzo(b,f)(1,4)oxazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted dibenzo(b,f)(1,4)oxazepine derivatives.
Scientific Research Applications
7-Chlorodibenzo(b,f)(1,4)oxazepine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Chlorodibenzo(b,f)(1,4)oxazepine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit histamine receptors or interact with neurotransmitter pathways, contributing to its pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
Dibenzo(b,f)(1,4)oxazepine: The parent compound without the chlorine substitution.
Loxapine: An antipsychotic drug with a similar dibenzo(b,f)(1,4)oxazepine structure.
Amoxapine: An antidepressant with a similar structure.
Uniqueness
7-Chlorodibenzo(b,f)(1,4)oxazepine is unique due to the presence of the chlorine atom at the 7th position, which can influence its chemical reactivity and biological activity. This substitution can enhance its pharmacological properties and make it a valuable compound for various applications .
Properties
CAS No. |
60288-05-3 |
|---|---|
Molecular Formula |
C13H8ClNO |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
2-chlorobenzo[b][1,4]benzoxazepine |
InChI |
InChI=1S/C13H8ClNO/c14-10-5-6-11-13(7-10)16-12-4-2-1-3-9(12)8-15-11/h1-8H |
InChI Key |
AZSAEPBUDAXVHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC3=C(O2)C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2'-[(2-Phenoxyphenyl)imino]diethanol](/img/structure/B12803180.png)
